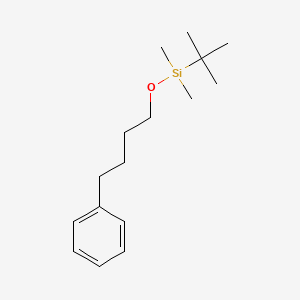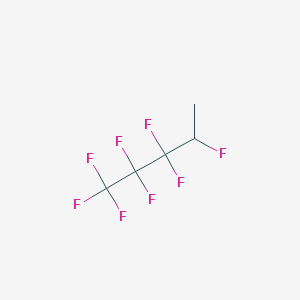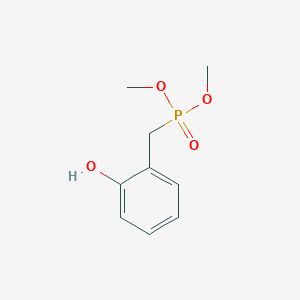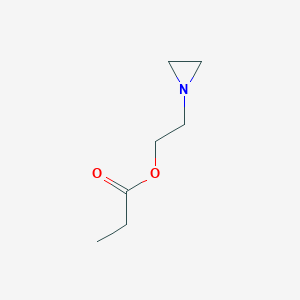
2-(Aziridin-1-yl)ethyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)ethyl propanoate is an organic compound that features an aziridine ring attached to an ethyl propanoate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl propanoate typically involves the reaction of aziridine with ethyl propanoate under specific conditions. One common method involves the reaction of aziridine with an ester in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Another approach involves the use of aziridine carboxylates, which can be synthesized through the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst like bismuth triflate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)ethyl propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives, such as oxides.
Reduction: Amines.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)ethyl propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Materials Science: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Employed in non-viral gene transfection methods.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)ethyl propanoate involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and medicinal chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aziridineethanol: Similar structure but with a hydroxyl group instead of a propanoate group.
Ethyl aziridine-2-carboxylate: Contains an aziridine ring and an ester group, similar to 2-(Aziridin-1-yl)ethyl propanoate.
Uniqueness
Its ability to undergo ring-opening polymerization and its use in medicinal chemistry distinguish it from other similar compounds .
Propriétés
Numéro CAS |
68252-32-4 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl propanoate |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)10-6-5-8-3-4-8/h2-6H2,1H3 |
Clé InChI |
PYRLCAUGBLUNCK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


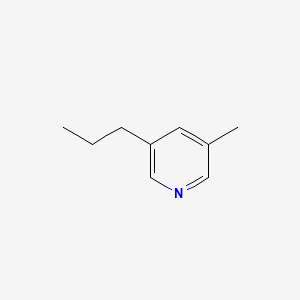

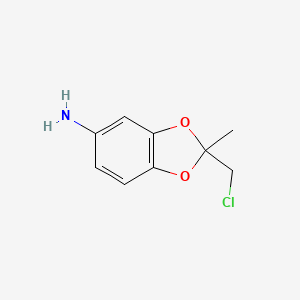
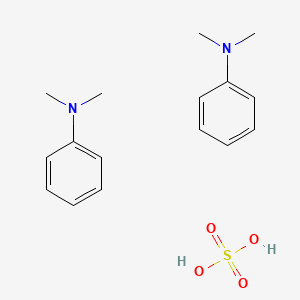

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

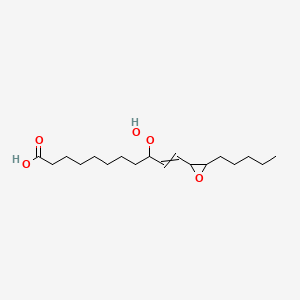
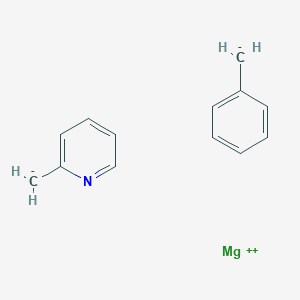
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

